molecular formula C5H4Br2N2 B3000108 2,5-Dibromo-3-methylpyrazine CAS No. 1260672-37-4

2,5-Dibromo-3-methylpyrazine

Cat. No.: B3000108
CAS No.: 1260672-37-4
M. Wt: 251.909
InChI Key: QKZVPIDQVODZJN-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-methylpyrazine is a useful research compound. Its molecular formula is C5H4Br2N2 and its molecular weight is 251.909. The purity is usually 95%.
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Scientific Research Applications

Crystal Structural Analysis

The crystal and molecular structures of compounds including 2,5-Dibromo-3-methylpyrazine have been studied extensively. For example, the structural analysis of methyl-substituted pyrazines with anilic acids revealed insights into their crystal structure, inelastic neutron back-scattering spectra, and vibrational spectra. These studies are crucial for understanding the molecular interactions and properties of such compounds (Rok et al., 2018).

Synthesis from Renewable Sources

Research has also focused on the synthesis of related compounds from renewable sources. For instance, an efficient method for synthesizing 2-hydroxymethyl-5-methylpyrazine from biomass-derived 1,3-dihydroxyacetone was developed, showcasing the potential for environmentally friendly production methods (Song et al., 2017).

Application in Sensory Analysis

Methylpyrazines, including variants like this compound, have been used in sensory analysis, particularly in the food industry. For example, the formation of methylpyrazines in roasted coffee beans was studied to monitor the roasting process, highlighting their importance in flavor and aroma development (Hashim & Chaveron, 1995).

Corrosion Inhibition

Pyrazine derivatives have been investigated for their corrosion inhibition properties. A study on the adsorption properties of various pyrazine compounds, including those related to this compound, on steel surfaces, provided insights into their potential use as corrosion inhibitors (Obot & Gasem, 2014).

Synthesis and Catalysis

The synthesis of related compounds like 2-methylpyrazine through catalytic reactions has been explored. Such research contributes to the understanding of catalysis and chemical synthesis processes (Jing et al., 2008).

Biological Applications

In the biological realm, derivatives of methylpyrazines have been identified in animal secretions, such as in the case of 2-Ethyl-3-methylpyrazine in pronghorn glands, suggesting their role in biological communication and possibly other biological functions (Wood, 2011).

Safety and Hazards

While specific safety and hazard information for 2,5-Dibromo-3-methylpyrazine is not available, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

It is known that pyrazine derivatives are often used in suzuki–miyaura coupling reactions , which suggests that the compound may interact with palladium catalysts and organoboron reagents in these reactions.

Mode of Action

The mode of action of 2,5-Dibromo-3-methylpyrazine is likely related to its role in Suzuki–Miyaura coupling reactions . In these reactions, the compound may participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its potential role in suzuki–miyaura coupling reactions , it can be inferred that the compound may influence pathways related to carbon–carbon bond formation.

Result of Action

Given its potential role in suzuki–miyaura coupling reactions , it can be inferred that the compound may contribute to the formation of new carbon–carbon bonds, thereby influencing the structure of organic compounds.

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura coupling reactions, in which the compound may participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, along with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Therefore, factors such as temperature, pH, and the presence of other reactants could potentially influence the compound’s action.

Biochemical Analysis

Biochemical Properties

Pyrazine derivatives are known to interact with various enzymes, proteins, and other biomolecules The nature of these interactions is largely dependent on the specific structure of the pyrazine derivative and the biomolecules it interacts with

Cellular Effects

Pyrazine derivatives can have a variety of effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism . The specific effects of 2,5-Dibromo-3-methylpyrazine on cells have not been documented in the literature.

Molecular Mechanism

It is known that pyrazine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanisms of this compound have not been elucidated.

Metabolic Pathways

Pyrazine derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors . The specific metabolic pathways involving this compound have not been elucidated.

Properties

IUPAC Name

2,5-dibromo-3-methylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2/c1-3-5(7)8-2-4(6)9-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZVPIDQVODZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN=C1Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-hydroxy-3-methyl-5-bromopyrazine and phosphorus oxybromide is heated at about 175° C. for several hours with constant stirring. After hydrolysis of the solution on ice the crude product is extracted with ether and distilled. The distillate is refluxed with phosphorus tribromide for several hours and, after cooling, the solution is hydrolyzed on ice and the product extracted with ether, the ether removed in vacuo to give 2,5-dibromo-3-methylpyrazine.
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